molecular formula C10H12BrF2NO2S B1446129 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide CAS No. 1704065-69-9

2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide

Cat. No. B1446129
CAS RN: 1704065-69-9
M. Wt: 328.18 g/mol
InChI Key: HZIIAZDKCMJNMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide includes a benzene ring with two fluorine atoms, a bromine atom, and a sulfonamide group . The sulfonamide group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms.

Scientific Research Applications

Synthesis of Advanced Multifunctional Compounds

This compound is pivotal in the synthesis of advanced multifunctional compounds with a wide range of applications. It has been used to create derivatives that exhibit anti-corrosion, antimicrobial, and antioxidant properties. These derivatives are rigorously characterized and have potential uses in both industrial applications as corrosion inhibitors and in therapeutic avenues due to their pronounced antimicrobial and antioxidant capabilities .

Development of Corrosion Inhibitors

The synthesized derivatives of 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide have shown significant potential as corrosion inhibitors. They are particularly effective in protecting mild steel in aggressive acidic environments, which is crucial for extending the lifespan of metal structures and components in various industries .

Antimicrobial Applications

Derivatives of this compound have been tested against a spectrum of bacterial and fungal pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger. The results have shown superior efficacy compared to traditional antimicrobial agents like Gentamicin, suggesting a promising role in the development of new antimicrobial treatments .

Antioxidant Properties

In the realm of biomedical research, the antioxidant potential of derivatives of 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide is quantified using assays like the DPPH free radical scavenging assay. This highlights its potential as a therapeutic agent against oxidative stress-related diseases .

Organic Synthesis Reagent

The compound serves as a versatile reagent in organic synthesis. It can be used to introduce sulfonamide groups into other molecules, which is a key step in the synthesis of many pharmaceuticals and complex organic molecules .

Fluorescent Probes and Dyes

Due to the presence of bromine and fluorine atoms, derivatives of this compound can be used to create fluorescent probes and dyes. These are essential tools in molecular biology for labeling proteins, nucleic acids, and other biomolecules for visualization and diagnostic purposes .

Material Science Research

In material science, the compound’s derivatives can be utilized for surface modification of materials to enhance their properties, such as increasing hydrophobicity or adding functional groups that can participate in further chemical reactions .

Radiosensitizers in Cancer Therapy

Some derivatives of 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide have been proposed as potential radiosensitizers for hypoxic cells in cancer therapy. This application is crucial for enhancing the effectiveness of radiation therapy in treating tumors .

Safety and Hazards

The safety data sheet for 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2NO2S/c1-3-14(4-2)17(15,16)10-6-9(13)8(12)5-7(10)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIIAZDKCMJNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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